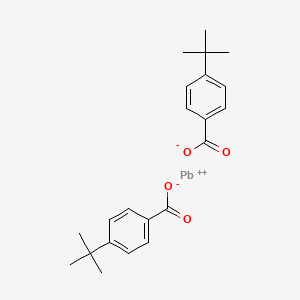

Lead(2+) 4-(1,1-dimethylethyl)benzoate

Description

Structure

2D Structure

Properties

CAS No. |

85292-77-9 |

|---|---|

Molecular Formula |

C22H26O4Pb |

Molecular Weight |

561 g/mol |

IUPAC Name |

4-tert-butylbenzoate;lead(2+) |

InChI |

InChI=1S/2C11H14O2.Pb/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

AHMNEBQYNJRCMB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Lead 2+ 4 1,1 Dimethylethyl Benzoate

Direct Synthesis Approaches to Lead(2+) 4-(1,1-dimethylethyl)benzoate

Direct synthesis represents the most straightforward route to this compound. These methods typically involve a precipitation or neutralization reaction where a soluble lead(II) salt is combined with the 4-(1,1-dimethylethyl)benzoic acid ligand or its corresponding salt.

Common lead(II) precursors for this approach include lead(II) nitrate (B79036) (Pb(NO₃)₂) and lead(II) acetate (B1210297) (Pb(CH₃COO)₂·3H₂O). mdpi.comacs.org The carboxylate precursor is typically 4-(1,1-dimethylethyl)benzoic acid, also known as 4-tert-butylbenzoic acid.

A representative direct synthesis involves dissolving equimolar amounts of lead(II) nitrate in water and 4-(1,1-dimethylethyl)benzoic acid in a solvent like ethanol. montclair.edu Upon mixing the two solutions, the much lower solubility of the resulting this compound in the mixed solvent system causes it to precipitate out of the solution. The solid product can then be isolated via filtration, washed to remove unreacted precursors and byproducts, and dried. youtube.com An alternative direct method is a neutralization reaction, analogous to the synthesis of similar metal carboxylates like barium 4-(1,1-dimethylethyl)benzoate, where a lead(II) base such as lead(II) carbonate or lead(II) hydroxide (B78521) is reacted directly with 4-(1,1-dimethylethyl)benzoic acid. mdpi.com This reaction often requires heating to proceed to completion. mdpi.com

Indirect Synthesis Pathways and Precursor Reactivity in the Formation of this compound

Indirect pathways focus on the synthesis of the precursors themselves, primarily the 4-(1,1-dimethylethyl)benzoic acid ligand. The industrial production of this ligand is a critical step that precedes the final salt formation.

The most common method for synthesizing 4-(1,1-dimethylethyl)benzoic acid (PTBA) is the liquid-phase oxidation of p-tert-butyltoluene (PTBT). researchgate.net This process is typically conducted in a reactor where an oxidant, such as air or pure oxygen, is bubbled through the liquid PTBT. researchgate.netgoogle.com The reaction is catalyzed by a cobalt salt, like cobalt acetate or cobalt acetylacetonate. researchgate.netgoogle.com The reaction is initiated at a higher temperature (e.g., 150–155 °C) and then continued at a slightly lower temperature (e.g., 135–145 °C) for several hours to achieve high conversion and yield. google.com The PTBT precursor itself can be synthesized via a Friedel-Crafts alkylation reaction between toluene (B28343) and isobutylene, using a strong acid catalyst like sulfuric acid. google.com

The reactivity of the lead precursor is also a key factor. Lead(II) acetate is frequently used due to its solubility in various organic solvents. mdpi.comacs.org Lead(II) nitrate is a common choice for aqueous reactions. montclair.eduyoutube.com Lead(II) carbonate can also be used and reacts with the carboxylic acid to release carbon dioxide gas, driving the reaction forward, though this often requires heating. mdpi.com

Table 1: Overview of Synthetic Pathways

| Pathway Type | Lead Precursor | Ligand Precursor | General Method |

|---|---|---|---|

| Direct Synthesis | Lead(II) Nitrate, Lead(II) Acetate | 4-(1,1-dimethylethyl)benzoic acid | Precipitation reaction by mixing aqueous lead salt solution with an ethanolic solution of the acid. montclair.edu |

| Direct Synthesis | Lead(II) Carbonate | 4-(1,1-dimethylethyl)benzoic acid | Neutralization reaction, often with heating, in a suitable solvent like water. mdpi.com |

| Indirect Synthesis (Ligand First) | p-tert-butyltoluene, Cobalt Acetate, O₂ | N/A (Product is the ligand) | Catalytic oxidation of p-tert-butyltoluene to form 4-(1,1-dimethylethyl)benzoic acid. researchgate.netgoogle.com |

Influence of Reaction Conditions (Solvent, Temperature, Stoichiometry) on Yield, Purity, and Crystallinity of this compound

The outcome of the synthesis of this compound is highly dependent on the precise reaction conditions employed. Parameters such as solvent choice, temperature, and reactant stoichiometry can significantly affect the product's yield, purity, and crystalline form.

Solvent: The choice of solvent is critical as it influences the solubility of the reactants and the structure of the resulting coordination polymer. mdpi.com For instance, using a solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the incorporation of the solvent molecule into the final crystal structure, altering its properties. mdpi.com Reactions performed in water versus an organic solvent like methanol (B129727) can yield different products; in one case, a simple hydrate (B1144303) was formed in water, while a mixed-ligand complex incorporating both acetate and the primary ligand was formed in methanol. mdpi.com

Temperature: Temperature controls the reaction kinetics and the final crystallinity of the product. Some syntheses are carried out at room temperature, allowing for slow evaporation and the formation of well-defined crystals. mdpi.com Other methods employ heating or reflux, for example at 80°C, to ensure the reaction goes to completion, followed by controlled cooling to induce crystallization. youtube.com The final purity of the ligand precursor, 4-tert-butylbenzoic acid, is also managed by temperature through recrystallization processes. google.com

Stoichiometry: The molar ratio of the lead(II) salt to the carboxylate ligand is a fundamental parameter. An equimolar ratio is typically used for the synthesis of simple lead carboxylates. montclair.edu However, adjusting this ratio can be used to control the formation of different structures or to ensure the complete consumption of one of the reactants.

Table 2: Effect of Reaction Conditions on Lead Carboxylate Synthesis

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Solvent | Water vs. Methanol | Can lead to different final products (e.g., a hydrated complex vs. a mixed acetate complex). | mdpi.com |

| Solvent | DMSO | Can be incorporated into the crystal structure as a ligand. | mdpi.com |

| Temperature | Room Temperature | Favors slow crystallization via evaporation. | mdpi.com |

| Temperature | Heating/Reflux (e.g., >80°C) | Ensures complete reaction; followed by cooling for crystallization. | |

| Stoichiometry | Equimolar (1:1 or 1:2 Pb:Ligand) | Typically used for the synthesis of lead dicarboxylates from lead(II) salts. | montclair.edu |

Green Chemistry Approaches to the Synthesis of this compound

While specific research into green chemistry applications for this compound is limited, general principles of green chemistry for coordination polymers and organic synthesis can be applied. rsc.org The goal is to reduce environmental impact by using safer solvents, reducing energy consumption, and minimizing waste.

A primary green approach is the use of water as a solvent, which is non-toxic and environmentally benign, avoiding the use of hazardous organic solvents. mdpi.comrsc.org Several syntheses of lead carboxylate complexes have been successfully performed in water. mdpi.com

Other potential green methodologies include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields. mdpi.com

Mechanochemistry: This involves solvent-free or low-solvent synthesis by grinding solid reactants together. It has emerged as a powerful green alternative to traditional solution-based methods for preparing coordination polymers. rsc.org

Use of Bio-based Ligands: While 4-(1,1-dimethylethyl)benzoic acid is derived from petrochemical sources, there is a growing trend in coordination chemistry to use ligands derived from biomass, such as 2,5-furandicarboxylic acid, to improve the sustainability of the final material. rsc.org

The inherent toxicity of lead compounds presents a significant challenge to the "green" credentials of any process involving them. However, optimizing the synthetic route to use less hazardous solvents and reduce energy inputs aligns with the core principles of green chemistry. rsc.orgmdpi.com

Advanced Structural Elucidation and Coordination Architecture of Lead 2+ 4 1,1 Dimethylethyl Benzoate

Single-Crystal X-Ray Diffraction Analysis of Lead(2+) 4-(1,1-dimethylethyl)benzoate: Unveiling Coordination Geometries and Supramolecular Assembliesmdpi.comnih.goviaea.orgnih.gov

Polymorphism and Anhydrous/Hydrated Forms of this compound and Their Structural Implicationsmdpi.comiaea.org

The structure of lead(II) carboxylate complexes is highly sensitive to the conditions of their synthesis, particularly the solvent used for crystallization. mdpi.com This sensitivity frequently gives rise to polymorphism—the ability of a compound to exist in more than one crystalline form. For this compound, different polymorphs, such as anhydrous and hydrated forms, are anticipated, each with distinct structural characteristics.

Research on analogous lead(II) benzoate (B1203000) derivatives demonstrates that crystallization from an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can yield an anhydrous coordination polymer, whereas recrystallization from water often incorporates aqua (H₂O) ligands into the coordination sphere of the lead ion. mdpi.com The inclusion of water molecules as ligands directly impacts the crystal structure, often changing the dimensionality and connectivity of the coordination polymer. For instance, an anhydrous compound might form a 1D chain, while its hydrated counterpart could form a more complex 2D or 3D network due to the additional hydrogen bonding opportunities provided by the aqua ligands. mdpi.comiaea.org This structural transition between anhydrous and hydrated forms has significant implications for the material's properties. mdpi.com

Table 1: Potential Polymorphic Forms and Structural Features

| Form | Potential Solvent | Key Structural Feature | Expected Dimensionality |

|---|---|---|---|

| Anhydrous | Organic (e.g., DMSO, MeOH) | Direct bridging by carboxylate ligands. | 1D or 2D Polymer |

Role of the 4-(1,1-dimethylethyl)benzoate Ligand in Directing Lead(II) Coordination Sphere Asymmetry and Supramolecular Interactionsmdpi.com

The 4-(1,1-dimethylethyl)benzoate ligand plays a crucial role in defining the structure of its lead(II) complex. This influence stems from two primary characteristics: the versatile coordination of the carboxylate group and the steric bulk of the tert-butyl substituent.

The carboxylate group is a highly versatile ligand, capable of adopting multiple coordination modes, including monodentate, bidentate chelating, and various bridging modes (e.g., μ₂-bridging). mdpi.comrsc.org This flexibility allows for the formation of diverse structural motifs, from simple dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Solid-State Structures of Lead(2+) 4-(1,1-dimethylethyl)benzoatenih.gov

The solid-state structure of this compound is stabilized not only by the primary Pb-O coordination bonds but also by a network of weaker intermolecular interactions. These non-covalent forces are critical in dictating the final crystal packing.

Hydrogen Bonding: In hydrated forms of the complex, coordinated water molecules act as hydrogen bond donors, forming strong O-H···O bonds with the oxygen atoms of the carboxylate groups of adjacent polymer chains. iaea.org These interactions are instrumental in linking lower-dimensional motifs (like 1D chains) into higher-dimensional 2D or 3D networks, adding significant stability to the crystal lattice. researchgate.net

van der Waals Forces: The nonpolar tert-butyl groups contribute to the crystal packing through weaker van der Waals forces, filling space and influencing the orientation of the polymer chains relative to one another.

Probing these subtle interactions can be achieved by combining single-crystal X-ray diffraction with theoretical DFT calculations. nih.govresearchgate.net

Spectroscopic Investigations of this compound: Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies for Bonding Insightsmdpi.comnih.goviaea.orgnih.govrsc.orgnih.gov

Spectroscopic techniques provide valuable information that complements diffraction data, offering insights into bonding, local environments, and dynamics within the compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Carboxylate Coordination Modes in Lead(2+) 4-(1,1-dimethylethyl)benzoatemdpi.comnih.goviaea.org

Vibrational spectroscopy, including FTIR and Raman, is a powerful tool for determining the coordination mode of the carboxylate group in metal complexes. mdpi.com The key diagnostic spectral region is that of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The frequency separation between these two bands, Δν = (νₐₛ - νₛ), is highly indicative of the coordination mode.

Monodentate: When the carboxylate binds through only one oxygen atom, the C=O double bond character is localized, and the C-O single bond character is also distinct. This leads to a large separation (Δν), typically greater than that of the corresponding sodium salt.

Bidentate Chelating: In a chelating mode, both oxygen atoms bind to the same metal ion. This equalizes the C-O bond character, resulting in a significantly smaller Δν value.

Bidentate Bridging: When the carboxylate bridges two different metal ions, the symmetry is similar to the free ion, leading to a Δν value that is often comparable to or slightly larger than that of the ionic salt.

By analyzing the FTIR and Raman spectra of this compound and calculating the Δν value, the specific binding mode of the carboxylate ligand to the lead(II) center can be confidently assigned. mdpi.commdpi.com

Table 2: Typical IR Frequency Separations (Δν) for Carboxylate Coordination Modes

| Coordination Mode | Description | Typical Δν (cm⁻¹) |

|---|---|---|

| Monodentate | One oxygen coordinates to Pb(II). | > 200 cm⁻¹ |

| Bidentate Chelating | Both oxygens coordinate to the same Pb(II). | < 150 cm⁻¹ |

| Bidentate Bridging | Oxygens coordinate to two different Pb(II) ions. | 150 - 200 cm⁻¹ |

Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR) of this compound: Probing Local Environments and Coordination Motifsrsc.orgnih.govresearchgate.net

Solid-state NMR (ssNMR) is an exceptionally sensitive probe of the local atomic environment in crystalline materials. For this compound, both ²⁰⁷Pb and ¹³C ssNMR would provide critical structural information. nih.gov

¹³C CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR spectra can distinguish between crystallographically inequivalent carbon atoms. Studies on other lead carboxylates have shown that the resonances for carbons closest to the lead center (e.g., the carboxylate carbon and the ipso-carbon of the phenyl ring) may appear as doubled or split peaks. nih.gov This indicates the presence of two or more distinct conformations of the benzoate ligand within the crystal's asymmetric unit, a detail that can be correlated with X-ray diffraction data. nih.gov

Table 3: Hypothetical Solid-State NMR Data and Interpretations

| Nucleus | Experiment | Expected Observation | Structural Interpretation |

|---|---|---|---|

| ¹³C | CP/MAS | Splitting of carboxylate and aromatic C1 resonances. | Multiple, distinct ligand conformations in the unit cell. |

| ²⁰⁷Pb | MAS | A single resonance (anhydrous form). | One crystallographically unique Pb(II) site. |

| ²⁰⁷Pb | MAS | Two or more resonances (hydrated form). | Multiple Pb(II) sites or presence of a different polymorph. |

Table of Mentioned Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | C₂₂H₂₆O₄Pb |

| Lead(II) 2-methoxybenzoate | [Pb(2MeOBz)₂]ₙ |

| Aqua(lead(II)) 2-methoxybenzoate | [Pb(2MeOBz)₂(H₂O)]ₙ |

| Dimethyl sulfoxide | DMSO |

| 4-tert-butyltoluene | C₁₁H₁₆ |

| Lead stearate | Pb(C₁₈H₃₅O₂)₂ |

| Lead palmitate | Pb(C₁₆H₃₁O₂)₂ |

X-Ray Absorption Spectroscopy (XAS) of this compound for Oxidation State and Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the electronic structure and local coordination environment of a specific element within a compound. For this compound, XAS studies, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), would be instrumental in confirming the +2 oxidation state of the lead ion and detailing its coordination sphere.

The EXAFS region provides information about the local structure around the lead atom, including the number, type, and distance of neighboring atoms. In the case of this compound, the analysis would reveal the coordination of the lead ion by the oxygen atoms of the carboxylate groups of the 4-(1,1-dimethylethyl)benzoate ligands. This would allow for the determination of Pb-O bond lengths and the coordination number of the lead center. It is known that the coordination chemistry of lead(II) complexes can be varied, often influenced by the stereochemically active 6s2 lone pair of electrons. researchgate.net

Table 1: Projected EXAFS Parameters for this compound

| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) |

| Pb-O | Data not available | Data not available | Data not available |

Thermal Decomposition Pathways and Mechanistic Insights for this compound

The thermal stability and decomposition of this compound are critical parameters for its handling and application. The study of its thermal decomposition provides insights into the bond strengths within the molecule and the nature of the decomposition products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound in Varied Atmospheres

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

While specific TGA/DSC data for this compound were not found, studies on similar bivalent metal benzoates suggest a multi-step decomposition process. researchgate.net The decomposition is expected to be influenced by the atmosphere (e.g., inert like nitrogen, or oxidative like air).

In an inert atmosphere (e.g., N2), the decomposition of this compound would likely proceed through the loss of the organic ligands, potentially forming lead carbonate as an intermediate, which would then decompose to lead oxide at higher temperatures. In an oxidative atmosphere (e.g., air), the organic portion would undergo combustion, leading to a more exothermic process and potentially different intermediate species. The final residue in both cases is expected to be a lead oxide. researchgate.net

Table 2: Hypothetical TGA/DSC Data for the Thermal Decomposition of this compound

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | DSC Peak(s) (°C) | Process |

| Nitrogen | 250-400 | Data not available | Endothermic | Decomposition of organic ligands |

| Nitrogen | 400-550 | Data not available | Endothermic | Decomposition of intermediate to PbO |

| Air | 250-450 | Data not available | Exothermic | Oxidative decomposition of organic ligands |

| Air | 450-600 | Data not available | Endothermic/Exothermic | Formation of PbO |

Note: This table is illustrative and based on the expected decomposition behavior of similar lead carboxylates. Actual values would require experimental determination.

In-situ High-Temperature X-Ray Diffraction for Phase Transformation Studies of this compound

In-situ High-Temperature X-ray Diffraction (HT-XRD) is a technique that allows for the identification of crystalline phases of a material as it is heated. This method is invaluable for tracking the solid-state transformations that occur during thermal decomposition.

For this compound, an HT-XRD study would reveal the initial crystal structure of the compound at room temperature and any changes to this structure upon heating. As the temperature increases, the disappearance of the diffraction peaks corresponding to the parent compound and the appearance of new peaks would signal the formation of intermediate and final solid decomposition products. This technique would allow for the direct identification of crystalline intermediates, such as lead carbonate, and the final lead oxide product (e.g., PbO, Pb3O4, or PbO2 depending on the temperature and atmosphere). Such studies have been effectively used to monitor the decomposition of other complex materials. aps.orgacs.org

Identification of Decomposition Products and Reaction Mechanisms from this compound

The identification of both gaseous and solid decomposition products is crucial for elucidating the reaction mechanism. The gaseous products can be analyzed using techniques such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled to the TGA instrument.

Based on the structure of this compound, the primary gaseous products from the decomposition of the 4-(1,1-dimethylethyl)benzoate ligand are expected to include carbon dioxide, carbon monoxide, and various hydrocarbons derived from the tert-butyl group and the benzene (B151609) ring. The solid residue is anticipated to be a form of lead oxide. researchgate.net

Theoretical and Computational Chemistry Studies of Lead 2+ 4 1,1 Dimethylethyl Benzoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Research into lead(II) complexes has utilized DFT to understand the stereochemical activity of the 6s orbital of the Pb²⁺ ion. mdpi.com The electronic configuration of Pb²⁺ is [Xe]4f¹⁴5d¹⁰6s², and the presence of this 6s² lone pair can lead to significant distortions in the coordination geometry. When the lone pair is stereochemically active, it occupies a position in the coordination sphere, resulting in a "hemidirected" geometry where the ligands are pushed to one side. researchgate.net Conversely, if the lone pair is inactive, a more symmetric "holodirected" geometry is observed. researchgate.net DFT calculations can predict which of these geometries is more stable for Lead(2+) 4-(1,1-dimethylethyl)benzoate by calculating the energies of the different possible conformations.

Bonding analysis in lead(II) complexes with macrocyclic ligands containing carboxylate donors has revealed a strong electrostatic character in the metal-ligand interaction. mdpi.com For this compound, the interaction between the positively charged Pb²⁺ ion and the negatively charged oxygen atoms of the carboxylate group is expected to be predominantly ionic. However, DFT can also quantify the degree of covalent character through methods like Natural Bond Orbital (NBO) analysis, which examines charge transfer between the metal and the ligand. Studies on similar systems have confirmed the general superiority of carboxylate oxygen and aromatic nitrogen as donor atoms for lead(II). mdpi.com

Table 1: Representative DFT-Calculated Parameters for Lead(II) Carboxylate Systems

| Parameter | Description | Typical Calculated Value/Observation |

| Pb-O Bond Distance | The distance between the lead ion and the oxygen atoms of the carboxylate group. | Varies depending on coordination mode (e.g., monodentate, bidentate). |

| Coordination Number | The number of ligand atoms directly bonded to the central lead ion. | Can range from 5 to 8 for Pb(II) ions. rsc.org |

| Lone Pair Stereochemical Activity | The degree to which the 6s² lone pair influences the coordination geometry. | Can be predicted by analyzing the electron localization function (ELF). |

| Binding Energy | The energy released upon the formation of the lead-carboxylate bond. | Indicates the stability of the complex. |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While DFT is excellent for static structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide insights into the flexibility of the carboxylate ligands, the motion of the lead ion, and the nature of intermolecular interactions in condensed phases.

In a simulation, the forces between atoms are calculated using a force field, which is a set of empirical energy functions. The system is then allowed to evolve over time according to Newton's laws of motion. This allows for the exploration of the conformational landscape of the molecule and the simulation of bulk properties.

For this compound, MD simulations could be used to:

Study Conformational Dynamics: The 4-(1,1-dimethylethyl)benzoate ligand has several rotatable bonds. MD can reveal the preferred conformations of the ligand and the energy barriers between them.

Analyze Intermolecular Interactions: In a solid or solution, molecules of this compound will interact with each other and with solvent molecules. MD can characterize these interactions, such as van der Waals forces and potential weak hydrogen bonds, which are crucial for understanding crystal packing and solubility. researchgate.net

Simulate Self-Assembly: Lead(II) carboxylates are known to form a variety of supramolecular structures, including coordination polymers. researchgate.net MD simulations can help to understand the principles governing the self-assembly of these complex architectures.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, computational methods can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with the experimental Fourier-transform infrared (FTIR) spectrum. The coordination mode of the carboxylate group to the lead ion significantly affects the positions of the asymmetric and symmetric C=O stretching frequencies. A larger separation between these two frequencies is often indicative of a bidentate coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹³C and ²⁰⁷Pb NMR chemical shifts of this compound. Solid-state NMR studies on a series of lead carboxylates have shown a clear distinction in ²⁰⁷Pb chemical shifts between hemidirected and holodirected geometries. researchgate.net Hemidirected structures, where the lone pair is stereochemically active, tend to have more deshielded ²⁰⁷Pb resonances compared to the more shielded resonances of holodirected structures. researchgate.net

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Generic Lead Carboxylate

| Spectroscopic Technique | Experimental Observation | Computational Prediction (Method) |

| FTIR | Asymmetric and symmetric C=O stretching bands. | Vibrational frequencies and intensities (DFT). |

| Solid-State ²⁰⁷Pb NMR | Chemical shift value. | Isotropic chemical shielding constant (DFT/GIAO). |

| Solid-State ¹³C NMR | Chemical shifts of carboxyl and alkyl carbons. | Isotropic chemical shielding constants (DFT/GIAO). |

Computational Modeling of Reaction Pathways Involving this compound as a Precursor or Intermediate

This compound can act as a precursor in the synthesis of other materials, such as lead-containing nanoparticles or coordination polymers. Computational modeling can be used to investigate the reaction mechanisms involved in these transformations.

By calculating the energies of reactants, products, and potential transition states, DFT can map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the identification of key intermediates. For example, in the formation of a coordination polymer, computational modeling could elucidate the step-by-step assembly of the monomer units.

Furthermore, if this compound is involved as a catalyst, computational methods can be used to study the catalytic cycle. This includes the binding of substrates to the lead center, the chemical transformation, and the release of the products. Such studies are valuable for understanding and optimizing catalytic processes. For instance, lead(II) complexes have been shown to act as heterogeneous catalysts in reactions like cyanosilylation. rsc.org

Applications of Lead 2+ 4 1,1 Dimethylethyl Benzoate in Advanced Materials Synthesis and Catalysis

Lead(2+) 4-(1,1-dimethylethyl)benzoate as a Precursor for Solution-Processed Lead-Based Inorganic Materials

Solution-based synthesis methods offer significant advantages, including low cost, scalability, and precise control over stoichiometry and morphology. Lead carboxylates are often employed in these methods due to their solubility in common organic solvents and their ability to decompose cleanly into lead-containing species upon heating. While lead acetate (B1210297) is a commonly used precursor, this compound presents an alternative, with the bulky organic ligand potentially influencing precursor solution stability and the kinetics of material formation.

Lead oxide (PbO) nanoparticles are significant semiconductor materials with applications in sensors, pigments, and batteries. researchgate.net Various chemical synthesis routes, including precipitation, sol-gel, and hydrothermal methods, have been developed to produce PbO nanoparticles with controlled size and morphology. researchgate.netarxiv.org These methods typically involve the reaction of a soluble lead salt, such as lead acetate, in a controlled environment. researchgate.netresearchgate.netarxiv.org

The synthesis process using a lead carboxylate precursor like this compound would involve its dissolution in a suitable solvent, followed by a chemical transformation, often induced by heat or the addition of a precipitating agent, to yield PbO nanoparticles. The organic benzoate (B1203000) ligand decomposes and is removed during the formation or subsequent calcination steps. Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystalline nature of the synthesized PbO, while electron microscopy provides information on particle size and morphology. researchgate.netresearchgate.net For instance, studies on PbO nanoparticles synthesized from other precursors have reported crystalline sizes ranging from 25 nm to 63 nm. researchgate.netresearchgate.net

Lead halide perovskites (e.g., APbX₃, where A is a monovalent cation and X is a halide) have emerged as revolutionary materials for photovoltaic and light-emitting applications due to their exceptional photophysical properties. nih.govresearchgate.netled-professional.com Solution-processing is the dominant fabrication method, where lead precursors such as lead iodide (PbI₂), lead chloride (PbCl₂), or other lead salts are dissolved with organic halide salts to form a precursor ink. chemrxiv.org

The choice of lead precursor is critical as it influences the crystallization kinetics and morphology of the final perovskite film. chemrxiv.org this compound can serve as the lead source in these precursor solutions. Its solubility in solvents commonly used for perovskite processing, such as dimethylformamide (DMF), is a key advantage. The bulky 4-(1,1-dimethylethyl)benzoate ligand can modulate the precursor chemistry, potentially forming intermediate complexes that influence nucleation and growth, thereby affecting the quality and stability of the resulting perovskite layer. nih.gov The ultimate goal is to produce highly efficient, stable, and cost-effective perovskite materials for solar energy conversion and other optoelectronic devices. researchgate.net

Lead Zirconate Titanate (PZT) is a prominent ferroelectric ceramic material with extensive applications in sensors, actuators, and non-volatile memory devices, owing to its excellent piezoelectric and pyroelectric properties. researchgate.netctu.edu.vn The sol-gel method is a widely used technique for preparing PZT thin films because it allows for precise stoichiometric control and compatibility with semiconductor manufacturing processes. google.commdpi.com

In a typical sol-gel synthesis of PZT, precursors for lead, zirconium, and titanium are dissolved in a common solvent. mdpi.com Lead acetate is a frequently used lead source. google.com this compound can be substituted as the lead precursor in this process. A stable precursor solution would be prepared by dissolving this compound along with zirconium and titanium alkoxides in a solvent like 2-methoxyethanol. The solution is then deposited onto a substrate via spin-coating, followed by thermal annealing to first remove the organic components and then crystallize the material into the desired perovskite PZT phase. researchgate.netgoogle.com The quality of the resulting PZT film, including its crystal structure and electrical properties, is highly dependent on the precursor chemistry and processing conditions. mdpi.com

Role of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govespublisher.com Their high surface area, tunable porosity, and diverse functionality make them promising for applications in gas storage, separation, and catalysis. espublisher.comresearchgate.net Lead(II) ions, with their flexible coordination geometry, can form a wide variety of coordination polymers and MOFs with interesting structural features. researchgate.netmdpi.com

The synthesis of lead-based MOFs often involves the reaction of a lead salt with a multitopic organic linker under solvothermal or hydrothermal conditions. rsc.orgrsc.org In this context, this compound can act as both the metal source and the source of the monotopic 4-(1,1-dimethylethyl)benzoate ligand. More commonly, the corresponding 4-(1,1-dimethylethyl)benzoic acid is reacted with a more soluble lead salt (like lead nitrate) to construct the framework. researchgate.net

The 4-(1,1-dimethylethyl)benzoate ligand plays a crucial role in defining the final structure. The carboxylate group coordinates to the lead(II) centers, while the bulky, non-coordinating tert-butyl group projects into the framework's pores or modulates the packing of the polymer chains. The choice of reaction conditions, such as solvent, temperature, and the presence of auxiliary ligands, can direct the self-assembly process toward specific network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.gov

The porosity of these materials is a key characteristic for many applications. For instance, a lead-based MOF synthesized using different aromatic carboxylate ligands via a sonochemical method demonstrated a significant surface area of 1304.27 m²/g and a total pore volume of 2.13 cm³/g. nih.gov The average pore size was found to be 4.61 nm. nih.gov Such porous structures are highly advantageous for a wide range of applications. nih.gov The specific properties of MOFs derived from the 4-(1,1-dimethylethyl)benzoate ligand would be determined by the final crystal structure, including the connectivity of the lead centers and the packing arrangement of the ligands.

Interactive Data Table: Porosity of a Representative Lead-Based MOF

The following table presents data for a lead-based MOF synthesized using 4-aminobenzoic acid and 2-carboxybenzaldehyde, illustrating the porous characteristics achievable in such frameworks. nih.gov

| Parameter | Value | Reference |

| BET Surface Area | 1304.27 m²/g | nih.gov |

| Total Pore Volume | 2.13 cm³/g | nih.gov |

| Average Pore Size | 4.61 nm | nih.gov |

Catalytic Applications of this compound or its Derivatives

The catalytic utility of lead compounds, particularly lead(II) carboxylates, has been explored in various chemical transformations. While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its potential can be inferred from the reactivity of other lead(II) carboxylates and related organolead compounds. The presence of the bulky 4-(1,1-dimethylethyl)benzoyl group can influence solubility, stability, and steric interactions at the catalytic center, potentially offering unique reactivity compared to simpler lead carboxylates.

This compound as a Homogeneous Catalyst in Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity under mild reaction conditions. fiveable.mewikipedia.org Organometallic compounds, including soluble lead salts, are often employed in this context. wikipedia.org Lead(II) compounds can function as effective Lewis acid catalysts in a variety of organic reactions.

While direct examples for this compound are scarce, the behavior of other lead carboxylates provides a framework for its potential applications. For instance, lead acetate has been used in conjunction with other metal catalysts, such as cobalt, to facilitate the liquid-phase air oxidation of p-tert-butyltoluene to produce p-tert-butylbenzoic acid. chemicalbook.com This suggests a role for lead carboxylates in promoting oxidation reactions.

In principle, as a soluble lead(II) salt, this compound could be investigated as a homogeneous catalyst in reactions such as:

Esterification and Transesterification: The Lewis acidic nature of the Pb(II) center could activate carbonyl groups, facilitating nucleophilic attack by alcohols.

Condensation Reactions: It could promote aldol (B89426) or Claisen-type condensation reactions by coordinating to the carbonyl oxygen of the reactants.

Oxidation Reactions: In concert with a primary oxidant, it could participate in the catalytic oxidation of various organic substrates.

The primary challenges in homogeneous catalysis, including the often-difficult separation of the catalyst from the reaction products and limited thermal stability, would also apply. wikipedia.org

Heterogenized this compound for Supported Catalysis

To overcome the limitations of homogeneous catalysis, catalysts can be "heterogenized" by immobilizing them on solid supports. This approach combines the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. Lead-based catalysts have been successfully supported on various materials, including zeolites (like ZSM-5), alumina (B75360) (Al2O3), and zirconia (ZrOx), for applications in organic synthesis and photocatalytic oxidation. alfachemic.com

A key strategy for heterogenizing metal carboxylates is through the formation of coordination polymers or metal-organic frameworks (MOFs). In these structures, the metal ions (like Pb²⁺) act as nodes connected by organic linker molecules, which could be dicarboxylates or other multitopic ligands. Research has shown that lead(II) coordination polymers can act as robust, recyclable heterogeneous catalysts. rsc.org For example, a series of lead(II) complexes synthesized with 3-aminopyrazine-2-carboxylic acid have demonstrated effective catalytic activity in the cyanosilylation of various aldehydes. rsc.org These catalysts could be recovered and reused multiple times without a significant loss of activity. rsc.org

The direct amidation of benzoic acids has also been achieved using a zirconium-based MOF as a heterogeneous catalyst, highlighting the potential for metal-carboxylate frameworks in facilitating challenging organic transformations under mild conditions. researchgate.netnih.gov This approach is noted for its efficiency and the ability to recycle the catalyst. researchgate.net

Given these precedents, this compound could be incorporated as a structural component into a metal-organic framework or coordination polymer. The 4-(1,1-dimethylethyl)benzoate ligand would coordinate to the lead centers, creating a solid, porous material with accessible catalytic sites. Such a heterogenized catalyst could potentially be applied in reactions like the cyanosilylation of aldehydes, as demonstrated by related lead(II) complexes. rsc.org

Table 1: Catalytic Performance of a Heterogenized Lead(II) Complex in the Cyanosilylation of Aldehydes *

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 24 | 98 |

| 2 | 4-Methylbenzaldehyde | 24 | 95 |

| 3 | 4-Methoxybenzaldehyde | 24 | 99 |

| 4 | 4-Bromobenzaldehyde | 24 | 96 |

| 5 | 4-Nitrobenzaldehyde | 24 | 99 |

| 6 | 2-Thiophenecarboxaldehyde | 24 | 92 |

| 7 | Cinnamaldehyde | 24 | 94 |

* Data adapted from research on a recyclable lead(II) coordination polymer catalyst for the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) at 15 °C. rsc.org This table illustrates the potential performance of a heterogenized lead benzoate-type catalyst.

The development of a heterogenized catalyst based on this compound would offer a promising route to a recyclable and robust catalytic system for various organic transformations.

Environmental Chemistry of Lead 2+ 4 1,1 Dimethylethyl Benzoate: Fate, Transport, and Remediation Mechanisms Excluding Ecotoxicity

Mechanistic Studies of Environmental Transformation and Degradation Pathways of Lead(2+) 4-(1,1-dimethylethyl)benzoate (e.g., Hydrolysis, Photodegradation, Chemical Biodegradation Mechanisms)

A thorough search of scientific databases and environmental chemistry literature yielded no specific studies on the transformation and degradation pathways of this compound. While it can be hypothesized that the compound may undergo hydrolysis, breaking the ester bond to form lead(II) ions and 4-(1,1-dimethylethyl)benzoic acid, or that the aromatic ring could be susceptible to photodegradation, no empirical data exists to confirm these mechanisms or their rates. Similarly, there is no available research on the microbial communities or enzymatic processes that might contribute to the biodegradation of this specific organolead compound. Studies on the biodegradation of other benzoate (B1203000) esters and organolead compounds like tetraethyl lead exist, but this information cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govresearchgate.netjabonline.inresearchgate.net

Adsorption and Desorption Behavior of this compound in Environmental Matrices

Specific data on the adsorption and desorption characteristics of this compound in soil and other environmental matrices are not available in the peer-reviewed literature.

Interaction with Soil Organic Matter and Mineral Surfaces

There are no dedicated studies investigating the interactions between this compound and components of the soil matrix. While general knowledge suggests that the lead cation could interact with negatively charged sites on clay minerals and organic matter, and the organic ligand could interact with hydrophobic domains of soil organic matter, the specific binding affinities and mechanisms for this compound remain uninvestigated. epa.govresearchgate.netresearchgate.net Research on the adsorption of lead (Pb) in general indicates that soil organic matter and clay minerals are the most important adsorbents. epa.govresearchgate.net

Factors Influencing Mobility and Sequestration of this compound

Due to the lack of studies on its adsorption and desorption behavior, the factors that would influence the mobility and sequestration of this compound in the environment have not been specifically determined. General factors known to influence the mobility of lead in soil include pH, organic matter content, and the presence of other ions, but their specific impact on this compound is unknown. nih.govnih.govsemanticscholar.orgresearchgate.net

Physicochemical Remediation Strategies for this compound in Contaminated Environments

There is a lack of documented research on physicochemical remediation strategies specifically targeting this compound.

Stabilization Mechanisms of this compound in Soil

No studies have been published on the stabilization of this compound in soil. While various amendments, such as phosphates, are used to immobilize lead in soil by forming insoluble lead phosphate (B84403) minerals like pyromorphite, the effectiveness of this approach for an organolead salt like this compound has not been evaluated. nih.govnih.govearthrepair.camdpi.comblastox.com The presence of the organic ligand may influence the availability of the lead cation for such precipitation reactions.

Advanced Oxidation Processes (AOPs) for the Chemical Degradation of this compound

There is no available literature on the application of Advanced Oxidation Processes (AOPs), such as the use of ozone, hydrogen peroxide, or UV radiation, for the chemical degradation of this compound. While AOPs have been shown to be effective in degrading other organic pollutants and some organolead compounds, their efficacy and the degradation byproducts for this specific compound are unknown. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Lead 2+ 4 1,1 Dimethylethyl Benzoate in Non Biological Systems

Chromatographic Techniques for Separation and Quantification of Lead(2+) 4-(1,1-dimethylethyl)benzoate in Complex Matrices (e.g., Synthetic Mixtures, Material Precursors)

Chromatographic methods are essential for separating the components of complex mixtures, allowing for the individual quantification of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like lead carboxylates. The separation can target either the intact organometallic complex or the organic ligand after a sample preparation step.

For the analysis of the organic portion, 4-(1,1-dimethylethyl)benzoic acid, reversed-phase HPLC is a suitable method. A C18 column is commonly employed with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with a pH modifier such as phosphoric or formic acid to ensure the carboxylic acid is in a consistent protonation state. sielc.com Detection can be achieved using a UV detector, typically at a wavelength around 235-240 nm where the aromatic ring exhibits strong absorbance.

The direct analysis of the intact this compound complex is more challenging due to potential interactions with the stationary phase and solubility issues. However, methods developed for other metal carboxylates can be adapted. This may involve the use of ion-pairing reagents in the mobile phase to improve peak shape and retention. Alternatively, post-column derivatization with a chromogenic agent that reacts with the lead(II) ion can enhance detection sensitivity and selectivity. iaea.org For instance, a reagent like 4-(2-pyridylazo)resorcinol (B72590) can form a colored complex with lead ions, which can be monitored by a UV-Visible detector. iaea.org

Table 1: Illustrative HPLC Conditions for the Analysis of 4-(1,1-dimethylethyl)benzoic acid

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 238 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for the analysis of the ligand. Method optimization would be required for specific sample matrices.

Gas Chromatography (GC) for Volatile Derivatives of 4-(1,1-dimethylethyl)benzoic Acid

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability. However, GC can be employed to quantify the 4-(1,1-dimethylethyl)benzoic acid ligand after its cleavage from the lead center and subsequent derivatization.

Carboxylic acids are generally too polar for direct GC analysis and require derivatization to increase their volatility and improve chromatographic performance. youtube.com Common derivatization techniques for carboxylic acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid to form a more volatile trimethylsilyl (B98337) (TMS) ester. youtube.comresearchgate.net

Alkylation/Esterification: This involves converting the carboxylic acid to its corresponding ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. gcms.cz For enhanced sensitivity with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) can be performed. researchgate.net

Once derivatized, the resulting volatile compound can be separated on a non-polar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).

Table 2: Example GC-MS Parameters for Derivatized 4-(1,1-dimethylethyl)benzoic Acid

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (Scan mode m/z 50-550) |

Atomic Spectroscopic Methods for Lead Quantification in this compound and Related Materialsredalyc.orgoiv.intmeasurlabs.com

Atomic spectroscopy techniques are the primary methods for determining the elemental composition of a sample. They are highly sensitive and specific for the quantification of lead in various materials.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for trace and ultra-trace elemental analysis, offering high sensitivity, and the ability to perform isotopic analysis. For the analysis of this compound, the sample is typically digested in a strong acid mixture (e.g., nitric acid and hydrochloric acid) to break down the organic matrix and solubilize the lead. epa.gov The resulting solution is then introduced into the high-temperature argon plasma, where the lead atoms are ionized. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS offers extremely low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. nih.gov This makes it ideal for quantifying lead content in precursor materials where purity is paramount, as well as for detecting trace lead contamination. The use of an internal standard, such as bismuth or thallium, is recommended to correct for matrix effects and instrumental drift. nih.gov

Atomic Absorption Spectroscopy (AAS) for Lead Content Determination

Atomic Absorption Spectroscopy (AAS) is another robust and widely used technique for quantifying metals. measurlabs.com Similar to ICP-MS, sample preparation for AAS typically involves acid digestion to liberate the lead from the organic ligand. redalyc.org The technique measures the absorption of light by free lead atoms in the gaseous state.

Two common atomization methods in AAS are flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS). GFAAS offers significantly lower detection limits (in the µg/L range) compared to FAAS and is generally preferred for trace lead analysis. redalyc.orgnemi.gov The digested sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. oiv.int A lead-specific hollow cathode lamp is used as the light source, and the amount of light absorbed at 283.3 nm is proportional to the concentration of lead in the sample. oiv.int Matrix modifiers, such as a mixture of ammonium (B1175870) phosphate (B84403) and magnesium nitrate (B79036), are often used in GFAAS to reduce interferences and improve the accuracy of the results. nemi.gov

Table 3: Comparative Overview of ICP-MS and GFAAS for Lead Quantification

| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) |

| Principle | Ionization in plasma followed by mass-to-charge separation. | Absorption of light by free atoms in a heated graphite tube. |

| Sensitivity | Very High (ng/L to pg/L) | High (µg/L) redalyc.org |

| Sample Throughput | High | Moderate |

| Interferences | Isobaric and polyatomic interferences (can be mitigated) | Chemical and spectral interferences (matrix modifiers help) |

| Multi-element Capability | Excellent | Primarily single-element |

| Cost | High | Moderate |

Electrochemical Methods for Characterizing Redox Behavior and Concentration of this compound

Electrochemical methods provide valuable information about the redox properties of the lead center in the compound and can be used for quantitative analysis. Techniques like cyclic voltammetry (CV) and stripping voltammetry are particularly useful.

For analysis, the this compound would be dissolved in a suitable non-aqueous solvent containing a supporting electrolyte. A three-electrode system, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), is used.

Cyclic voltammetry can be used to study the electrochemical behavior of the lead(II) ion in the complex, revealing its reduction and oxidation potentials. This information is useful for understanding the stability of the compound and its potential reactivity.

For quantitative determination, anodic stripping voltammetry (ASV) is a highly sensitive technique. nih.gov This method involves a two-step process. First, the lead(II) is preconcentrated onto the working electrode by applying a negative potential for a specific period. This reduces the Pb(II) to metallic lead (Pb(0)). In the second step, the potential is scanned in the positive direction, which strips the deposited lead from the electrode back into the solution as Pb(II), generating a current peak. The height or area of this peak is proportional to the concentration of lead in the sample. Detection limits for lead using ASV can reach nanomolar levels and below. mdpi.comfrontiersin.org The choice of supporting electrolyte and pH can significantly influence the stripping signal and must be optimized. srce.hr

Table 4: Key Parameters in Anodic Stripping Voltammetry for Lead Determination

| Parameter | Description | Typical Conditions |

| Working Electrode | Surface for deposition and stripping | Glassy Carbon, Mercury Film, Bismuth Film |

| Deposition Potential | Potential applied to reduce Pb(II) to Pb(0) | -0.8 to -1.2 V vs. Ag/AgCl |

| Deposition Time | Duration of the preconcentration step | 60 - 300 seconds |

| Stripping Waveform | Potential scan to oxidize Pb(0) | Linear Sweep or Differential Pulse |

| Supporting Electrolyte | Provides conductivity and controls speciation | Acetate (B1210297) buffer, dilute HCl or HNO3 nih.gov |

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques that provide insight into the redox processes of chemical species. In the context of this compound, these methods can be employed to study the oxidation and reduction of the lead(II) center, offering information on its electrochemical stability, reaction kinetics, and concentration.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time in a cyclical manner. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. This plot provides characteristic information about the analyte, such as the potentials at which redox events occur. For this compound, a typical CV experiment would involve dissolving the compound in a suitable non-aqueous solvent containing a supporting electrolyte. The expected redox process would be the reduction of Pb(II) to Pb(0) during the cathodic scan and the subsequent oxidation of the deposited Pb(0) back to Pb(II) during the anodic scan. The peak potentials and currents of these processes are influenced by factors such as the solvent, the supporting electrolyte, and the scan rate.

Chronoamperometry involves stepping the potential of the working electrode to a value where a faradaic reaction occurs and measuring the resulting current as a function of time. This technique is particularly useful for studying the kinetics of electrode processes and for quantitative analysis. In the case of this compound, chronoamperometry could be used to determine the diffusion coefficient of the complex in solution or to quantify its concentration by measuring the current at a fixed potential.

While specific experimental data for this compound is not available, studies on other lead(II) carboxylate complexes have been conducted, providing a basis for predicting its behavior. For instance, research on various lead(II) benzoate (B1203000) derivatives has shown that the substituents on the benzoate ligand can influence the coordination environment of the lead ion, which in turn affects its electrochemical properties. mdpi.com The bulky 4-(1,1-dimethylethyl) group in the target compound is expected to have a significant steric and electronic effect on the lead center.

The electrochemical behavior of lead ions is also well-documented in the context of lead-acid batteries and the voltammetric detection of lead in aqueous solutions. researchgate.netscialert.net These studies typically show a reduction peak corresponding to the deposition of metallic lead and an oxidation peak corresponding to its stripping from the electrode surface. The exact potentials of these peaks are highly dependent on the composition of the electrolyte and the nature of the electrode surface.

In a hypothetical cyclic voltammetry study of this compound, one might expect to observe a voltammogram with a cathodic peak corresponding to the reduction of Pb(II) and an anodic peak for the oxidation of Pb(0). The separation between the peak potentials (ΔEp) would provide information about the reversibility of the electrode reaction. The peak currents would be expected to be proportional to the concentration of the lead complex and the square root of the scan rate for a diffusion-controlled process.

A chronoamperometric experiment would likely involve stepping the potential to a value sufficiently negative to initiate the reduction of Pb(II). The resulting current would decay over time as the concentration of the electroactive species at the electrode surface is depleted. The relationship between current and time would follow the Cottrell equation for a diffusion-limited process, allowing for the determination of the diffusion coefficient.

It is important to note that the absence of specific published data on the electrochemical analysis of this compound highlights a gap in the current scientific literature. Future research in this area would be valuable for a more complete understanding of the chemical properties of this compound. Such studies would need to systematically investigate the influence of various experimental parameters, including the choice of solvent, supporting electrolyte, and electrode material, on the electrochemical response.

Future Research Directions and Interdisciplinary Perspectives on Lead 2+ 4 1,1 Dimethylethyl Benzoate

Exploration of Novel Coordination Architectures and Multi-Component Systems Involving Lead(2+) 4-(1,1-dimethylethyl)benzoate

The coordination chemistry of lead(II) is notably complex, influenced by the stereochemically active or inactive 6s² lone pair of electrons, which can lead to hemidirected or holodirected coordination geometries. researchgate.net The 4-(1,1-dimethylethyl)benzoate ligand, with its significant steric hindrance, is expected to play a crucial role in dictating the resulting coordination architectures.

Future research should systematically explore the synthesis of new coordination polymers of this compound under various conditions (e.g., hydrothermal, solvothermal, room temperature evaporation) to access a diversity of structural motifs, from simple discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The carboxylate group itself can adopt a variety of coordination modes, such as monodentate, chelating, and bridging, further contributing to structural diversity. rsc.org

A particularly promising avenue is the development of multi-component systems. By introducing ancillary ligands—such as N-donor linkers (e.g., bipyridines, imidazoles) or other functionalized carboxylates—it may be possible to construct heterometallic or mixed-ligand coordination polymers with tailored properties. The interplay between the bulky 4-(1,1-dimethylethyl)benzoate and co-ligands could lead to the formation of unique supramolecular assemblies governed by a combination of strong coordination bonds and weaker interactions like π-π stacking and hydrogen bonds.

Table 1: Potential Coordination Architectures and Influencing Factors

| Architectural Type | Potential Influencing Factors | Anticipated Structural Features |

| 0D (Discrete) | Steric hindrance from the tert-butyl group, use of capping co-ligands. | Mononuclear or small polynuclear lead(II) clusters. |

| 1D (Chain) | Bridging coordination of the carboxylate group. | Linear, zigzag, or helical chains of lead(II) ions linked by benzoate (B1203000) ligands. |

| 2D (Layer) | Combination of bridging carboxylates and ancillary linkers. | Sheet-like structures with potential for host-guest chemistry. |

| 3D (Framework) | Use of longer, more flexible co-ligands to connect 1D or 2D motifs. | Porous frameworks with potential applications in gas storage or separation. |

Integration of this compound into Hybrid Organic-Inorganic Materials with Tunable Properties

The development of organic-inorganic hybrid materials offers a powerful strategy for combining the desirable properties of both components, such as the processability and functionality of organic molecules with the thermal stability and electronic properties of inorganic frameworks. nih.govnih.gov this compound can serve as a key building block in the creation of such hybrid materials.

One approach involves reacting the lead benzoate complex with other metal salts to form heterometallic systems. For instance, combining it with transition metal halides could lead to novel structures where the benzoate ligand bridges between lead and the transition metal, potentially influencing the magnetic or catalytic properties of the resulting material.

Another exciting direction is the use of this compound as a precursor for the synthesis of lead-based perovskite materials. The organic benzoate ligand could act as a template or a source of organic cations upon decomposition, influencing the crystal growth and morphology of the perovskite films. The bulky tert-butyl group might offer a level of control over the dimensionality and defect passivation in these materials.

Research in this area could focus on tuning the optical and electronic properties of these hybrid materials by systematically varying the synthetic conditions and the nature of the inorganic and organic components. For example, the incorporation of chromophoric organic moieties alongside the benzoate ligand could lead to materials with interesting photoluminescent properties. mdpi.com

Advanced In-situ Characterization Techniques for Real-time Monitoring of Reactions Involving this compound

Understanding the formation mechanisms of coordination polymers and hybrid materials is crucial for their rational design and synthesis. Advanced in-situ characterization techniques can provide real-time insights into the chemical and physical transformations occurring during a reaction.

Future studies should employ techniques such as in-situ X-ray diffraction (XRD) and in-situ spectroscopy (e.g., Raman, FTIR) to monitor the crystallization process of this compound-based materials. This would allow for the identification of transient intermediates and the elucidation of the reaction pathways leading to the final product. For instance, variable-temperature FTIR could reveal changes in the coordination environment of the carboxylate group during the reaction. acs.org

In-situ small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) could be used to follow the self-assembly of these materials from solution, providing information on the size, shape, and evolution of nanoparticles or crystalline domains. This real-time data is invaluable for optimizing synthetic protocols to achieve desired material properties.

Computational Design and Predictive Modeling for New Applications of this compound-Derived Materials

Computational modeling and simulation are becoming increasingly indispensable tools in materials science for predicting the structures and properties of new materials before their experimental realization. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and potential energy surfaces of different coordination modes of this compound.

These computational studies could help in predicting the most stable coordination geometries and understanding the role of the lone pair on the lead(II) center. Furthermore, modeling can be used to screen potential ancillary ligands for their suitability in forming desired network topologies.

For potential applications, computational methods can be used to predict properties such as the band gap, charge carrier mobility, and adsorption energies for small molecules in porous frameworks derived from this compound. This predictive capability can guide experimental efforts towards the most promising materials for applications in areas like catalysis, sensing, and optoelectronics. For example, modeling could help understand how the bulky tert-butyl group might create specific binding pockets or channels within a material, influencing its selectivity in catalytic reactions. nih.gov

Q & A

Q. What are the established synthesis protocols for Lead(2+) 4-(1,1-dimethylethyl)benzoate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting 4-(1,1-dimethylethyl)benzoic acid with a lead(II) salt (e.g., lead nitrate) in a polar solvent like ethanol or water under controlled pH (neutral to slightly basic). Key steps include:

- Precipitation : Slow addition of the lead salt to the acid solution to avoid colloidal suspensions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors.

- Purity Verification : Elemental analysis (Pb content) and FT-IR to confirm carboxylate coordination .

- Yield Optimization : Adjusting stoichiometry (1:2 molar ratio of Pb²⁺ to carboxylate) and reaction temperature (60–80°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) to resolve Pb-O coordination geometry.

- Spectroscopic Analysis : FT-IR (carboxylate stretching at ~1540 cm⁻¹) and NMR (¹³C for tert-butyl group at ~35 ppm).

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., loss of organic ligands at ~250°C).

- Elemental Composition : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for lead quantification .

Q. What safety and regulatory guidelines apply to handling this compound?

- Methodological Answer :

- Exposure Limits : Adhere to thresholds of 500 ppm for environmental discharge, as per industrial regulations .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.

- Waste Disposal : Treat lead-containing waste with sulfide precipitation to immobilize Pb²⁺ before landfill disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine SCXRD with Extended X-ray Absorption Fine Structure (EXAFS) to clarify Pb coordination geometry if NMR/IR data conflict.

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace organic byproducts (e.g., unreacted benzoic acid).

- Dynamic Light Scattering (DLS) : Assess colloidal aggregation in solution, which may distort spectral readings .

Q. What strategies optimize the synthesis yield of this compound while minimizing lead waste?

- Methodological Answer :

- Solvent Selection : Use ethanol-water mixtures (70:30 v/v) to enhance solubility of both precursors.

- pH Control : Maintain pH 6.5–7.0 with ammonium hydroxide to prevent Pb(OH)₂ precipitation.

- Green Chemistry : Employ microwave-assisted synthesis to reduce reaction time and energy use.

- Recycling : Recover unreacted Pb²⁺ via ion-exchange resins or electrochemical deposition .

Q. How does this compound behave under extreme thermal or photolytic conditions?

- Methodological Answer :

- Thermal Degradation : Conduct TGA-DSC under N₂ atmosphere to identify decomposition products (e.g., PbO residues above 300°C).

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor via HPLC for degradation byproducts like tert-butylphenol.

- Mechanistic Insights : Use density functional theory (DFT) calculations to predict bond dissociation energies .

Q. What are the environmental persistence and ecotoxicological impacts of this compound?

- Methodological Answer :

- Persistence Studies : Perform soil column leaching tests to measure Pb²⁺ mobility under varying pH (4–9).

- Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to assess trophic transfer potential.

- Regulatory Alignment : Compare experimental data with EU REACH thresholds (500 ppm Pb) to recommend safe disposal practices .

Guidance for Data Presentation & Analysis

- Data Tables : Include tabulated SCXRD parameters (bond lengths/angles) and TGA mass loss percentages.

- Graphical Abstracts : Use schematics of Pb coordination geometry or degradation pathways.

- Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) for yield or toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.